Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate is a synthetic small molecule comprising a 4-phenylpiperazine moiety linked via a glycyl spacer to a piperidine ring bearing a methyl acetate substituent. Its molecular formula is C₂₁H₃₀N₄O₄ with a molecular weight of 402.49 g/mol and a calculated logP of 1.55.
Molecular FormulaC21H30N4O4
Molecular Weight402.5 g/mol
Cat. No.B10995105
⚠ Attention: For research use only. Not for human or veterinary use.
Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate – Compound Class and Baseline Characterization for Procurement Evaluation
Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate is a synthetic small molecule comprising a 4-phenylpiperazine moiety linked via a glycyl spacer to a piperidine ring bearing a methyl acetate substituent . Its molecular formula is C₂₁H₃₀N₄O₄ with a molecular weight of 402.49 g/mol and a calculated logP of 1.55 . The compound is cataloged as a screening library member (ChemDiv ID: Y043-6554) and is structurally related to disubstituted (4-piperidinyl)-piperazine derivatives investigated as acetyl-CoA carboxylase (ACC) inhibitors [1]. However, no primary research paper, patent example, or authoritative database entry currently reports biological activity data, target engagement, or selectivity profiling specifically for this compound.
[1] Chonan T, Tanaka H, Yamamoto D, et al. (4-Piperidinyl)-piperazine: a new platform for acetyl-CoA carboxylase inhibitors. Bioorg Med Chem Lett. 2009;19(23):6645-6648. doi:10.1016/j.bmcl.2009.10.012 View Source
Procurement Risk of Generic Substitution: Why Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate Cannot Be Assumed Interchangeable with In-Class Analogs
Within the (4-piperidinyl)-piperazine chemotype, minor structural modifications produce substantial differences in ACC1/2 inhibitory potency, isoform selectivity, and oral exposure [1]. For instance, replacement of the phenyl group with substituted indoles altered ACC IC₅₀ values by over 10-fold, while modifications on the piperidine nitrogen governed oral bioavailability in rats [2]. Since methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate possesses a unique combination of an unsubstituted phenylpiperazine, a glycyl urea linker, and a methyl ester-terminated piperidine, its activity profile cannot be inferred from analogs bearing different substitution patterns. Generic interchange without compound-specific profiling introduces risk of target inactivity, altered metabolic fate, or unexpected off-target pharmacology.
[1] Chonan T, Oi T, Yamamoto D, et al. (4-Piperidinyl)-piperazine: a new platform for acetyl-CoA carboxylase inhibitors. Bioorg Med Chem Lett. 2009;19(23):6645-6648. doi:10.1016/j.bmcl.2009.10.012 View Source
[2] Chonan T, Tanaka H, Yamamoto D, et al. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorg Med Chem. 2011;19(5):1580-1593. doi:10.1016/j.bmc.2011.01.041 View Source
Quantitative Differentiation Evidence for Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate: Comparator-Based Analysis
Evidence-Based Application Scenarios for Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate Procurement
Given that the (4-piperidinyl)-piperazine scaffold has produced validated ACC1/2 non-selective inhibitors [1][2], this compound may serve as an uncharacterized starting point for ACC-focused chemical biology, provided that de novo biochemical profiling is planned.
Scaffold-Hopping Library Design
The glycyl urea linker combined with a methyl ester functionality differentiates this compound from the amide- and carbamate-linked analogs described in the ACC inhibitor literature [1][2]. It may be acquired as part of a diversity set for scaffold-hopping campaigns where linker novelty is prioritized over target potency data.
Negative Control Procurement for Assay Validation
In the absence of documented activity, this compound could be procured as a predicted inactive analog for counter-screening assay validation, provided its lack of activity against the target of interest is experimentally confirmed prior to use.
[1] Chonan T, Oi T, Yamamoto D, et al. (4-Piperidinyl)-piperazine: a new platform for acetyl-CoA carboxylase inhibitors. Bioorg Med Chem Lett. 2009;19(23):6645-6648. doi:10.1016/j.bmcl.2009.10.012 View Source
[2] Chonan T, Tanaka H, Yamamoto D, et al. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorg Med Chem. 2011;19(5):1580-1593. doi:10.1016/j.bmc.2011.01.041 View Source
Quote Request
Request a Quote for methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.